molecular formula C8H9NO3 B2810260 4-hydroxy-N-methoxybenzamide CAS No. 157465-46-8

4-hydroxy-N-methoxybenzamide

Cat. No.: B2810260
CAS No.: 157465-46-8
M. Wt: 167.164
InChI Key: BETQLPKYZPVSDI-UHFFFAOYSA-N
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Description

The Benzamide (B126) Scaffold in Chemical Biology and Medicinal Chemistry

The benzamide scaffold is a fundamental structural motif in the fields of chemical biology and medicinal chemistry. researchgate.net This framework, consisting of a benzene (B151609) ring attached to an amide functional group, is a common feature in a vast array of biologically active molecules. researchgate.net The versatility of the benzamide structure allows for the introduction of various substituents at different positions on the benzene ring, enabling the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. publish.csiro.au

Benzamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.net For instance, certain substituted benzamides have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. researchgate.net The ability of the benzamide moiety to participate in hydrogen bonding and other non-covalent interactions is crucial to its capacity to bind to the active sites of enzymes and receptors, thereby modulating their function. The ongoing exploration of benzamide-based compounds continues to yield novel therapeutic agents and research tools. acs.orgnih.gov

Historical Perspective on Hydroxamic Acid and Methoxybenzamide Derivatives in Research

The study of hydroxamic acid derivatives has a rich history in medicinal chemistry, largely owing to their potent metal-chelating properties. nih.govacs.org The hydroxamic acid functional group (–C(=O)NHOH) can effectively bind to metal ions, particularly zinc (Zn(II)) and iron (Fe(III)), which are essential cofactors for many enzymes. nih.govacs.org This characteristic has led to the development of numerous hydroxamic acid-based inhibitors of metalloenzymes. nih.govacs.org A significant breakthrough in this area was the discovery of their potent inhibitory activity against urease in 1962. nih.gov

One of the most notable applications of hydroxamic acid derivatives has been as histone deacetylase (HDAC) inhibitors. acs.orgacs.orgresearchgate.net HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers. acs.org Several hydroxamic acid-based HDAC inhibitors have received approval for the treatment of certain types of cancer, solidifying the therapeutic importance of this class of compounds. nih.govacs.orgresearchgate.net

Similarly, methoxybenzamide derivatives, which feature a methoxy (B1213986) group (–OCH3) on the benzamide ring, have been the subject of extensive research. The methoxy group can influence a molecule's metabolic stability, lipophilicity, and binding interactions. Research has shown that methoxybenzamide derivatives possess a range of biological activities, including the inhibition of the Hedgehog signaling pathway, which is implicated in some cancers. nih.govrsc.org Derivatives of 3-methoxybenzamide (B147233), for example, have shown promise as inhibitors of the bacterial cell division protein FtsZ. mdpi.com

Current Research Significance of 4-hydroxy-N-methoxybenzamide and Related Structures

This compound, also known by synonyms such as p-Anisohydroxamic acid, has emerged as a compound of interest in contemporary research due to its combination of the beneficial features of both hydroxamic acids and methoxybenzamides. nih.gov Its molecular formula is C8H9NO3, and it has a molecular weight of approximately 167.16 g/mol . nih.govnih.gov

Current research into this compound and its structural analogs is exploring their potential in several areas. Studies have investigated its potential antimicrobial and anticancer properties. smolecule.com It is also utilized as an intermediate in organic synthesis for the creation of more complex molecules. smolecule.com The presence of both the hydroxyl and N-methoxy groups on the benzamide scaffold allows for a variety of potential interactions with biological targets, making it an attractive candidate for further investigation in drug discovery and chemical biology. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETQLPKYZPVSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy N Methoxybenzamide and Its Analogues

Established Synthetic Routes to 4-hydroxy-N-methoxybenzamide

Conventional Amide Bond Formation Strategies

The most direct and widely employed method for the synthesis of this compound is through the formation of an amide bond between a 4-hydroxybenzoic acid derivative and N-methoxyamine or its salt. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Common coupling reagents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by N-methoxyamine.

The reaction conditions for these conventional methods are generally mild, proceeding at room temperature in a suitable organic solvent like dichloromethane (B109758). The primary challenge in this approach is the potential for side reactions, particularly the formation of N,N'-dicyclohexylurea, which can complicate product purification.

Carboxylic AcidAmineCoupling Reagent/CatalystSolventKey ObservationsReference
Fatty Acid4-Methoxybenzylamine (B45378)DCC/DMAPDichloromethaneFormation of N,N-dicyclohexylurea as a side product.

Functional Group Interconversions Leading to this compound

An alternative approach to the direct formation of the amide bond involves the interconversion of other functional groups. One such strategy is the hydrolysis of a corresponding 4-hydroxybenzonitrile. This method, however, is less common for the synthesis of N-substituted amides like this compound.

A more relevant functional group interconversion involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an ester, with N-methoxyamine. For instance, 4-acetoxybenzoyl chloride can be reacted with N-methoxyamine, followed by the deprotection of the hydroxyl group to yield the desired product. The use of a protecting group on the phenolic hydroxyl is often necessary to prevent undesired side reactions.

Another viable route starts from a methyl or ethyl ester of 4-hydroxybenzoic acid. The ester can be directly converted to the hydroxamic acid derivative by treatment with hydroxylamine (B1172632) or its N-methoxy counterpart in the presence of a base like sodium methoxide. This method is particularly amenable to certain advanced synthetic techniques, as will be discussed later.

Advanced Synthetic Approaches and Process Optimization

Flow Chemistry Applications in Benzamide (B126) Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides and hydroxamic acids, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. For the synthesis of compounds like this compound, flow reactors can be employed to transform the corresponding methyl or ethyl esters into the desired product.

In a typical flow setup, a solution of the ester and hydroxylamine (or N-methoxyamine) in a suitable solvent, often methanol, is pumped through a heated tubing reactor. The use of a base, such as sodium methoxide, is crucial for the reaction to proceed efficiently. Key parameters that can be precisely controlled in a flow system include temperature, flow rate (which determines the residence time), and reagent concentration.

Optimization studies have shown that higher temperatures can increase the reaction rate, but may also lead to the formation of byproducts. Therefore, a balance must be struck to achieve high conversion and purity. The continuous nature of the process allows for rapid optimization of these parameters.

Starting MaterialReagentsReactor TypeTemperature (°C)Residence Time (min)Yield (%)Reference
Methyl or Ethyl Carboxylic Esters50% aq. Hydroxylamine, MeONaPTFE Tubing Reactor7030Good to Excellent

Electrochemical Synthesis and Other Emerging Methodologies for Benzamide Derivatives

Electrochemical methods represent a green and sustainable alternative for the synthesis of benzamide derivatives. These techniques often avoid the need for stoichiometric reagents and can proceed under mild conditions. One emerging electrochemical approach that could be adapted for the synthesis of N-hydroxybenzamides involves the reduction of nitroarenes. This method allows for the direct formation of N-hydroxy functionalities on a heterocyclic ring system and could potentially be applied to the synthesis of this compound from a suitable nitro-precursor. The scalability of such electrochemical methods has been demonstrated, making them attractive for larger-scale production.

Other emerging methodologies include the use of novel coupling reagents and catalytic systems that offer improved efficiency and selectivity. While specific examples for this compound are not extensively reported, the general advancements in amide bond formation are applicable.

Strategies for Derivatization and Analogue Synthesis of this compound

The this compound scaffold presents several opportunities for derivatization to generate a library of analogues for various applications. The primary sites for modification are the phenolic hydroxyl group, the aromatic ring, and the N-methoxy group.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acyl chlorides or anhydrides. These modifications can alter the compound's solubility, lipophilicity, and electronic properties.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene (B151609) ring. The directing effects of the hydroxyl and amide groups will influence the position of substitution. For example, halogenation or nitration would likely occur at the positions ortho to the hydroxyl group.

Variation of the N-substituent: Analogues can be synthesized by replacing the N-methoxy group with other N-alkoxy or N-aryloxy groups. This can be achieved by using different hydroxylamine derivatives in the initial amide bond formation step. For instance, reacting 4-hydroxybenzoic acid with N-ethoxyamine would yield the N-ethoxy analogue.

The synthesis of various N-substituted benzimidazole (B57391) carboxamides bearing methoxy (B1213986) and hydroxy groups has been reported, demonstrating the feasibility of creating diverse libraries of benzamide derivatives. These strategies allow for the systematic exploration of the structure-activity relationships of this compound analogues.

Rational Design and Synthesis of N-Substituted Benzamide Analogues

The synthesis of N-substituted benzamide analogues of this compound is a key strategy for creating diverse chemical libraries. This often involves coupling a carboxylic acid derivative with a substituted amine or hydrazine (B178648).

One common approach begins with a readily available starting material, such as methylparaben (methyl 4-hydroxybenzoate). This ester is first converted to 4-hydroxybenzohydrazide by reacting it with hydrazine hydrate, often facilitated by microwave irradiation to achieve high yields in a short time. The resulting 4-hydroxybenzohydrazide serves as a versatile intermediate. This intermediate can then be reacted with various substituted aldehydes (e.g., 2-methoxybenzaldehyde (B41997) or 4-nitrobenzaldehyde) to form N'-substituted benzylidene-4-hydroxybenzohydrazide analogues. This two-step process allows for significant variation at the N-position of the amide-like structure.

Another strategy involves the direct coupling of a substituted benzoic acid with an amine. For the synthesis of N-benzimidazole derived carboxamides, for example, methoxy-substituted benzoic acids are activated to facilitate amide bond formation with an N-substituted benzimidazole precursor. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, while a base like N,N-Diisopropylethylamine (DIPEA) is also employed. This methodology is a standard procedure in peptide synthesis and is highly effective for creating amide linkages.

A series of N-substituted benzamide derivatives have also been synthesized based on the structure of other biologically relevant molecules. These syntheses can involve the use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) in solvents such as tetrahydrofuran (B95107) (THF) to form the amide bond between a benzoic acid derivative and a variety of cyclic amines.

Table 1: Synthesis of N'-Substituted 4-hydroxybenzohydrazide Analogues

Starting Material Reagent 1 Intermediate Reagent 2 Final Product
Methylparaben Hydrazine Hydrate 4-hydroxybenzohydrazide 2-methoxybenzaldehyde N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide
Methylparaben Hydrazine Hydrate 4-hydroxybenzohydrazide 4-nitrobenzaldehyde N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide

Modifications of the Aromatic Ring System: Hydroxyl and Methoxy Group Variations

Modifying the hydroxyl and methoxy groups on the aromatic ring is a fundamental aspect of analogue synthesis, as the number and position of these groups can significantly influence the molecule's properties.

A common transformation is the conversion of a methoxy group into a hydroxyl group. This is typically achieved through demethylation. A widely used reagent for this purpose is boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂), usually at low temperatures. This method allows for the removal of methoxy protecting groups to yield the corresponding hydroxy-substituted benzamides. However, the yields for this reaction can sometimes be modest due to the potential for side reactions.

The synthesis of analogues with different substitution patterns often starts from commercially available precursors that already possess the desired arrangement of hydroxyl and methoxy groups. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a common starting material for synthesizing compounds with a 4-hydroxy-3-methoxy substitution pattern on the benzamide ring. Similarly, methylparaben provides a direct route to 4-hydroxy substituted analogues.

The introduction of fatty acid chains to the nitrogen of a benzylamine, such as 4-methoxybenzylamine, represents another structural modification, although it diverges from the benzamide core. In these cases, the aromatic methoxy group is part of the N-substituent rather than the benzoyl moiety. The synthesis involves coupling a fatty acid with 4-methoxybenzylamine using catalysts like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Table 2: Common Reagents for Aromatic Ring Modifications

Transformation Reagent Purpose
Demethylation Boron tribromide (BBr₃) To convert a methoxy group to a hydroxyl group.
Amide Coupling EDC.HCl / HOBt To form an amide bond, allowing for the use of various substituted benzoic acids.
Amide Coupling DCC / DMAP To couple carboxylic acids (like fatty acids) to amines.

Investigation of Biological Activities and Pharmacological Mechanisms of 4 Hydroxy N Methoxybenzamide and Its Analogues

Enzyme Inhibition Studies

The capacity of 4-hydroxy-N-methoxybenzamide and related compounds to modulate the activity of specific enzymes is a key area of research. These studies provide insights into the compound's potential therapeutic applications and its role in various physiological and pathological processes.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Substituted benzamides have emerged as a promising class of tyrosinase inhibitors. For instance, a series of N-benzylbenzamide derivatives featuring hydroxyl groups have demonstrated potent inhibition of mushroom tyrosinase-catalyzed L-DOPA oxidation. One such derivative exhibited an impressive IC50 value of 2.2µM .

The inhibition kinetics of tyrosinase by various compounds can be complex, often presenting as mixed-type, competitive, or uncompetitive inhibition. Studies on methoxy-substituted tyramine (B21549) derivatives have shown that hydroxylated amides incorporating a cinnamic acid moiety exhibit greater tyrosinase inhibition than their benzoic acid counterparts . For example, one such cinnamic acid derivative displayed a mixed-type inhibition with a Ki of 0.093 nM, while a related compound showed non-competitive inhibition with a Ki of 2.3 nM . The presence and position of hydroxyl and methoxy (B1213986) groups on the benzamide (B126) scaffold are critical for potent tyrosinase inhibition . While specific kinetic data for this compound is not extensively documented, the existing research on analogous structures suggests it may act as a tyrosinase inhibitor, with the precise mechanism (competitive, uncompetitive, or mixed-type) depending on its specific binding interactions with the enzyme's active site.

Table 1: Tyrosinase Inhibitory Activity of Selected Benzamide Analogues

CompoundIC50 (µM)Inhibition TypeReference
N-benzylbenzamide derivative2.2Not specified
Methoxy-substituted tyramine derivative (cinnamic acid moiety)0.000059Mixed-type
Methoxy-substituted tyramine derivative (benzoic acid moiety)0.231Not specified
Methoxy-substituted tyramine derivative (cinnamic acid moiety)0.0021Non-competitive

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. Compounds structurally similar to this compound, such as acetohydroxamic acid and hydroxyurea, are known urease inhibitors . The primary mechanism of inhibition by these molecules involves their interaction with the nickel ions within the enzyme's active site .

The binding of these inhibitors to the dinickel center disrupts the catalytic activity of urease . For hydroxyurea, it is proposed to act as both a substrate and an irreversible inhibitor, exhibiting biphasic inhibition kinetics . Given the structural similarities, it is plausible that this compound could also exhibit urease inhibitory activity. The N-methoxyamide and hydroxyl groups could potentially chelate the nickel ions in the active site, thereby blocking substrate access and catalysis. The specific kinetics and reversibility of this inhibition would depend on the strength and nature of the interaction between this compound and the urease active site.

The broader enzymatic modulation profile of this compound and its analogues extends to other significant targets, including cytochrome P450 isoforms, cytokinin oxidase/dehydrogenase, and protein kinase C.

Cytochrome P450 Isoforms: The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics . The metabolism of drugs containing methoxy groups often involves O-demethylation reactions catalyzed by CYP enzymes . While direct studies on the interaction of this compound with specific CYP isoforms are limited, its chemical structure suggests it could be a substrate for these enzymes. The phenolic hydroxyl group may also be a site for phase II conjugation reactions.

Cytokinin Oxidase/Dehydrogenase: This enzyme plays a crucial role in regulating the levels of cytokinins, a class of plant hormones . Inhibition of cytokinin oxidase/dehydrogenase can lead to increased cytokinin levels, impacting plant growth and development. Research has shown that N-(2-methoxy-4-pyridyl)-N′-phenylurea exhibits inhibitory activity against this enzyme, indicating that the presence of a methoxy group can be favorable for inhibition . This suggests that this compound could potentially act as an inhibitor of cytokinin oxidase/dehydrogenase.

Protein Kinase C: Protein Kinase C (PKC) is a family of enzymes involved in various signal transduction pathways. Studies have demonstrated that benzamide derivatives can modulate PKC activity. For instance, 3-aminobenzamide (B1265367) has been shown to inhibit PKC at a cellular level, although through an indirect mechanism . This finding opens the possibility that this compound or its analogues could also influence PKC signaling pathways.

Antioxidant Potential and Redox Biology

The presence of a phenolic hydroxyl group in this compound suggests inherent antioxidant properties. This section explores its capacity to scavenge free radicals and the proposed molecular mechanisms underlying this activity.

The antioxidant potential of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.

Table 2: Common In Vitro Radical Scavenging Assays

AssayPrincipleMeasured Endpoint
DPPHHydrogen atom or electron donation to the stable DPPH radical.Decrease in absorbance at ~517 nm.
ABTSHydrogen atom or electron donation to the stable ABTS radical cation.Decrease in absorbance at ~734 nm.

The antioxidant activity of phenolic compounds like this compound is primarily attributed to the reactivity of the phenolic hydroxyl group. The proposed molecular mechanisms for its antioxidant action include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant efficiency.

ArOH + R• → ArO• + RH

Single-Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the phenolic compound first transfers an electron to the free radical, forming a radical cation and an anion. The radical cation then deprotonates to form the stable phenoxyl radical.

ArOH + R• → ArOH•+ + R-

ArOH•+ → ArO• + H+

The presence of the electron-donating methoxy group on the benzamide structure can influence the antioxidant capacity by modulating the stability of the resulting phenoxyl radical and the ease of hydrogen or electron donation . The relative contribution of the HAT and SET-PT mechanisms depends on factors such as the solvent, the nature of the free radical, and the specific chemical structure of the antioxidant.

Antimicrobial Efficacy

The benzamide scaffold is a prominent feature in many biologically active compounds, and its derivatives have been extensively studied for their therapeutic potential. This includes a significant body of research focused on their efficacy against a wide range of microbial pathogens.

Research into benzamide derivatives has revealed notable antifungal properties, with structure-activity relationship (SAR) studies providing critical insights into the chemical features that govern their efficacy. Although studies focusing specifically on this compound are limited, research on structurally related analogues highlights key determinants for antifungal action.

A study on N-(4-halobenzyl)amides derived from benzoic acid found that substitutions on the benzoic acid ring significantly influence activity against Candida species. Notably, a vanillic acid amide derivative, which features a 4-hydroxy and a 3-methoxy substitution pattern on the benzamide ring, demonstrated the most potent antifungal results among the tested benzamides. This suggests that a hydroxyl group at the para-position and a methoxy group at the meta-position of the benzamide structure are favorable for enhancing antifungal activity.

Further research into other complex benzamide derivatives has expanded on these SAR insights. For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that the presence of electron-withdrawing groups like fluorine or chlorine on the benzene (B151609) ring markedly improved activity against various phytopathogenic fungi. Conversely, the introduction of a 4-methoxy (-OMe) or trifluoromethyl (-CF3) group tended to decrease the antifungal effect. One of the most active compounds from this series, compound 6h (4-chloro-N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide), exhibited superior activity against Alternaria alternata compared to the commercial fungicide myclobutanil (B1676884).

Another study involving N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety found that several of these compounds displayed significant inhibition against plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with some derivatives showing higher efficacy than the commercial fungicide pyrimethanil. Additionally, simple N-phenylbenzamides have demonstrated inhibitory activity against the human pathogen Candida albicans.

These findings collectively underscore the potential of the benzamide scaffold as a source of new antifungal agents. The antifungal potency and spectrum appear to be highly dependent on the substitution patterns on the aromatic ring.

Table 1: Antifungal Activity of Selected Benzamide Analogues

Compound/Derivative ClassFungal Strain(s)Key FindingsReference(s)
Vanillic acid-derived N-(4-halobenzyl)amideCandida albicans, C. tropicalis, C. kruseiShowed the lowest Minimum Inhibitory Concentration (MIC) among tested benzamides, suggesting the 4-OH, 3-OMe pattern is beneficial for activity.
N-phenylbenzamidesCandida albicansCompounds demonstrated the ability to inhibit the growth of C. albicans.
4-chloro-N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (6h )Alternaria alternataExhibited an EC50 value of 1.77 µg/mL, superior to the commercial fungicide myclobutanil (EC50=6.23 µg/mL).
N-phenylbenzamide with trifluoromethylpyrimidine moiety (4q )Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereaShowed inhibition rates of 98.5%, 92.0%, and 98.5% respectively at 50 µg/mL, outperforming pyrimethanil.

The chemical versatility of benzamide derivatives has also led to the discovery of compounds with significant antibacterial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

One study investigating a series of 3-methoxybenzamide (B147233) derivatives, designed as analogues of the FtsZ inhibitor PC190723, identified compounds with potent activity against Gram-positive bacteria. FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibiotics. In this series, Compound 9 , which features a fluorine substitution on the phenyl ring, demonstrated the most promising activity against Mycobacterium smegmatis and Staphylococcus aureus.

Another research effort synthesized twelve novel benzamide compounds and tested their antibacterial efficacy. Among them, Compound 5a was highly effective against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. Other compounds in the series, 6b and 6c , also showed notable activity.

Furthermore, the conjugation of benzoic acid with amino acid esters has been explored as a strategy to enhance antimicrobial attributes, though this modification showed less improvement compared to similar sorbic acid derivatives. The antibacterial potential of benzamides is a robust field of study, with ongoing efforts to develop novel agents to combat the challenge of antibiotic resistance.

Table 2: Antibacterial Activity of Selected Benzamide Derivatives

CompoundBacterial Strain(s)Activity MeasurementResultReference(s)
Compound 5a Bacillus subtilisMIC6.25 µg/mL
Escherichia coliMIC3.12 µg/mL
Compound 6b Escherichia coliZone of Inhibition24 mm
MIC3.12 µg/mL
Compound 6c Bacillus subtilisZone of Inhibition24 mm
MIC6.25 µg/mL
Compound 9 (3-methoxybenzamide derivative)Mycobacterium smegmatisZone Ratio vs. Standard0.62
Staphylococcus aureusZone Ratio vs. Standard0.44

Other Investigated Biological Activities of Benzamide Derivatives (e.g., Anti-inflammatory, Antiviral, Anticancer)

Beyond their antimicrobial effects, benzamide derivatives have demonstrated a broad range of other pharmacological activities, establishing this chemical class as a versatile scaffold in drug discovery.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzamide and nicotinamide (B372718) structures. Research suggests that their mechanism may involve the inhibition of the transcription factor NF-kappaB, which plays a central role in regulating inflammatory responses. By inhibiting NF-kappaB, these compounds can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). For example, the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) showed a dose-dependent inhibition of TNF-α production in mice.

In a separate study, a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for anti-inflammatory effects using a carrageenan-induced paw edema model in mice. Several of these derivatives, particularly compounds 1e and 1h , exhibited significantly higher anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) than the standard drug indomethacin (B1671933) (22.43% inhibition). These compounds also demonstrated potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, which is consistent with their anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Selected Benzamide Derivatives

CompoundModelKey FindingsReference(s)
Metoclopramide (MCA)Lipopolysaccharide-induced TNF-α in miceDose-dependent inhibition of TNF-α.
3-Chloroprocainamide (3-CPA)Lipopolysaccharide-induced TNF-α in miceDose-dependent inhibition of TNF-α.
Compound 1e (N-(2,4-dibromophenyl) derivative)Carrageenan-induced paw edema in mice61.45% inhibition of edema, significantly higher than indomethacin (22.43%).
Compound 1h (N-(3-nitrophenyl) derivative)Carrageenan-induced paw edema in mice51.76% inhibition of edema, significantly higher than indomethacin.

Antiviral Activity

The benzamide scaffold has also been identified as a promising starting point for the development of novel antiviral agents. A notable example is the benzamide derivative AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), which was identified as a potent inhibitor of HIV-1 replication. This compound exhibits an effective concentration (EC50) of 0.7 μM in HIV-1-susceptible T-cells. Mechanistic studies revealed that AH0109 acts at the early stages of the viral life cycle, specifically impairing both HIV-1 reverse transcription and the nuclear import of viral cDNA. Significantly, AH0109 was also effective against HIV-1 strains that are resistant to several routinely used antiretroviral drugs.

In the context of other viruses, a series of N-phenylbenzamide derivatives were synthesized and evaluated for activity against Enterovirus 71 (EV 71), a cause of hand, foot, and mouth disease. Among the tested compounds, 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be active against multiple EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM.

Table 4: Antiviral Activity of Selected Benzamide Derivatives

CompoundVirus TargetMechanism/ActivityKey MeasurementReference(s)
AH0109 HIV-1Inhibits reverse transcription and viral cDNA nuclear import.EC50 = 0.7 µM
Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide)Enterovirus 71 (EV 71)Inhibits viral replication.IC50 = 5.7 - 12 µM

Anticancer Activity

Benzamide derivatives have emerged as a significant class of compounds in oncology research, with many acting as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. Inhibiting PARP-1 is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways.

A series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were developed as potent PARP-1 inhibitors. Compound 13f from this series showed powerful anticancer activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.30 µM and a remarkable PARP-1 inhibitory effect with an IC50 of 0.25 nM. Mechanistic studies showed that this compound arrests the cell cycle, accumulates DNA damage, and ultimately induces apoptosis in cancer cells.

Other research has focused on different mechanisms. The novel benzamide derivative VKNG-2 was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is responsible for multidrug resistance. Another compound, BJ-13 , demonstrated potent antiproliferative activity in gastric cancer cells by inducing significant intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and apoptosis.

Table 5: Anticancer Activity of Selected Benzamide Derivatives

CompoundCancer Cell Line(s)Mechanism of ActionKey MeasurementReference(s)
Compound 13f HCT116 (Colorectal Cancer)PARP-1 InhibitionIC50 = 0.30 µM (cell) IC50 = 0.25 nM (enzyme)
VKNG-2 S1-M1-80 (Colon Cancer)ABCG2 Transporter InhibitionReverses resistance to mitoxantrone (B413) and SN-38.
BJ-13 Gastric Cancer CellsROS-mediated mitochondrial dysfunction and apoptosisPotent antiproliferative activity.

Structure Activity Relationship Sar Analysis of 4 Hydroxy N Methoxybenzamide Derivatives

Identification of Key Structural Features for Bioactivity

The biological activity of 4-hydroxy-N-methoxybenzamide derivatives is intrinsically linked to several key structural features. The core benzamide (B126) scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as the fundamental framework. The substituents on both the benzene ring and the amide nitrogen play pivotal roles in modulating the pharmacological properties of these molecules.

Positional and Substituent Effects on Pharmacological Activity

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene ring are fundamental to the bioactivity of many derivatives. The number and position of these groups are particularly important for their antioxidative capabilities. Phenolic compounds, characterized by the presence of a hydroxyl group attached to an aromatic ring, are known to act as antioxidants by donating hydrogen atoms or electrons to stabilize free radicals.

In studies of various benzimidazole-2-carboxamides substituted with methoxy and/or hydroxy moieties, it was found that these groups enhance antioxidant activity. For example, a compound featuring two hydroxyl groups and one methoxy group on the phenyl ring demonstrated strong antibacterial activity against E. faecalis. Furthermore, the unsubstituted phenol (B47542) in one series of choline (B1196258) transporter inhibitors was found to be inactive, highlighting the necessity of appropriate substitutions on the ring for bioactivity. The strategic placement of these groups is also central to the design of selective enzyme inhibitors, such as those targeting the 12-lipoxygenase pathway.

The substituent attached to the amide nitrogen (N-substituent) significantly impacts the biological response of this compound derivatives. Modifications at this position can alter the compound's potency, selectivity, and even its mechanism of action.

In the development of novel N-substituted benzimidazole-2-carboxamides, isobutyl and methyl groups at the N-atom were found to have the most significant positive influence on antioxidative and antiproliferative activity. Specifically, N-methyl-substituted derivatives with hydroxyl and methoxy groups on the phenyl ring showed pronounced and selective antiproliferative activity against the MCF-7 cancer cell line. In contrast, for a series of choline transporter inhibitors, replacing an isopropyl group on a piperidine (B6355638) ether with a smaller methyl group resulted in an equipotent compound, while complete removal of the alkyl group led to a much less active compound. This indicates that the size and nature of the N-substituent are critical for optimal interaction with the biological target.

The table below summarizes the influence of various N-substituents on the biological activity of different benzamide derivative series.

Derivative Series N-Substituent Effect on Biological Activity Reference
Benzimidazole-2-carboxamidesMethylPronounced antiproliferative activity
Benzimidazole-2-carboxamidesIsobutylSignificant influence on antioxidative and antiproliferative activity
3-methoxy-4-(piperidin-4-yl)oxy benzamidesMethylpiperidine etherActive compound, equipotent with isopropyl analog
3-methoxy-4-(piperidin-4-yl)oxy benzamidesUnsubstituted piperidine ether (NH)Much less active compound
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamidesBenzenesulfonamidePotent and selective inhibition of 12-lipoxygenase

Conformational Analysis and Its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Conformational analysis helps to understand the preferred spatial arrangement of a molecule and how this correlates with its bioactivity.

Computational and Theoretical Investigations of 4 Hydroxy N Methoxybenzamide and Its Interactions

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability

No molecular dynamics simulation studies have been published that explore the conformational landscape of 4-hydroxy-N-methoxybenzamide or the stability of its complex with a protein target over time.

To provide the requested detailed article, peer-reviewed research containing these specific computational analyses for this compound would be required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are pivotal in modern drug discovery, enabling the prediction of a molecule's activity, such as its potential as an enzyme inhibitor or its antimicrobial effects, based on its physicochemical properties. For a compound like this compound, which belongs to the hydroxamic acid and benzamide (B126) classes, QSAR studies on structurally related molecules can provide significant insights into the key molecular features that govern its biological function. By analyzing descriptors related to properties like hydrophobicity, electronics, and sterics, QSAR models can guide the rational design of new, more potent derivatives.

Research into the QSAR of benzamide and hydroxamic acid derivatives has identified several key molecular descriptors that frequently correlate with their biological activities. These studies often employ methods like Multiple Linear Regression (MLR) to build predictive models.

One such study focused on a series of 3-nitro-2,4,6-trihydroxy benzamides developed a statistically significant QSAR model using physicochemical descriptors. The resulting model demonstrated a strong correlation between the predicted and experimental biological activities, highlighting the importance of properties such as the octanol/water partition coefficient (logP), molar refractivity, and polarizability in determining the inhibitory potential of these compounds.

The key parameters for the developed model are summarized in the table below.

Table 1: Statistical Parameters of a QSAR Model for 3-Nitro-2,4,6-trihydroxy Benzamide Derivatives
ParameterValueDescription
(pIC50)pred6.729 – 0.603 logP - 0.073 ref + 0.249 polThe predictive equation for biological activity (pIC50).
R0.968Correlation coefficient, indicating a strong relationship between predicted and experimental values.
MethodMultiple Linear Regression (MLR)The statistical method used to generate the model.
ValidationLeave-one-out (LOO)The internal validation technique used to assess the model's robustness.

Similarly, a 2D-QSAR analysis was conducted on a series of 55 N-hydroxybenzamide and N-hydroxypropenamide derivatives as histone deacetylase 6 (HDAC6) inhibitors. This study also utilized the MLR method to construct a predictive model. The model was built using seven molecular descriptors and demonstrated high predictive power, confirmed through both internal and external validation. The findings indicated that for N-hydroxybenzamide-based compounds, specific structural features and their corresponding physicochemical properties are crucial for potent HDAC6 inhibition.

The statistical validation results for this 2D-QSAR model are presented below.

Table 2: Validation Parameters of a 2D-QSAR Model for N-hydroxybenzamide Derivatives as HDAC6 Inhibitors
ParameterValueDescription
0.905The coefficient of determination, indicating the model's explanatory power.
RMSE0.343Root Mean Square Error, a measure of the differences between predicted and observed values.
CCC0.950Concordance Correlation Coefficient, measuring the agreement between two variables.
Dataset Size55 compoundsThe number of molecules used to build and validate the model.

These examples of QSAR modeling on compounds structurally related to this compound underscore the power of computational methods in predictive biology. The descriptors identified in these studies—spanning lipophilicity, molar refractivity, and other electronic and steric properties—provide a foundational framework for estimating the biological activity of this compound and for designing future analogues with potentially enhanced therapeutic effects.

Advanced Analytical Methodologies for Research Characterization of 4 Hydroxy N Methoxybenzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-hydroxy-N-methoxybenzamide in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of every atom within the molecule's framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons on the hydroxyl and amide functionalities. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to ortho-coupling, a characteristic AA'BB' system. The phenolic hydroxyl proton and the amide proton are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The methoxy protons will present as a sharp singlet further upfield.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group, the carbon bearing the amide group, and the other ring carbons), and the methoxy carbon.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analysis of closely related structures. A research study involving the use of this compound as a starting material confirms the use of NMR for characterization of related products.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (ortho to -OH) 6.8 - 7.0 Doublet (d)
Aromatic (ortho to -C(O)NH) 7.6 - 7.8 Doublet (d)
Methoxy (-OCH₃) ~3.8 Singlet (s)
Hydroxyl (-OH) 9.0 - 10.0 (variable) Broad Singlet (br s)
Amide (-NH) 11.0 - 12.0 (variable) Broad Singlet (br s)

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic (C-OH) 158 - 162
Aromatic (C-C=O) 120 - 125
Aromatic (CH, ortho to -OH) ~115
Aromatic (CH, ortho to -C=O) ~130
Methoxy (-OCH₃) ~64

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₈H₉NO₃), HRMS is crucial for confirming its elemental composition. This technique measures the mass of the molecule with extremely high accuracy (typically to four or more decimal places). The theoretical exact mass of this compound is 167.05824 Da. Experimental HRMS analysis should yield a value that corresponds closely to this theoretical mass, confirming the molecular formula and ruling out other possibilities.

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) can be used for both identification and quantification. In MS/MS analysis, the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, expected fragmentation pathways could include the neutral loss of the methoxy group (-OCH₃) or the loss of the entire methoxyamine moiety (-NHOCH₃).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H stretch 3200 - 3600 (broad)
Amide N-H stretch 3100 - 3500
Amide Carbonyl C=O stretch 1630 - 1680
Aromatic Ring C=C stretch 1450 - 1600

Chromatographic Techniques for Purity and Quantitative Analysis in Research

Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound in research settings. A validated reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development: A typical RP-HPLC method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic or phosphoric acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. Elution can be performed in either isocratic (constant mobile phase composition) or gradient (variable composition) mode to achieve optimal separation from any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 230-260 nm for a benzamide (B126) derivative.

Method Validation: For quantitative research applications, the developed method must be validated according to established guidelines. This involves demonstrating its linearity (a direct relationship between detector response and concentration), accuracy (closeness of measured value to the true value), precision (repeatability of results), and sensitivity by determining the limit of detection (LOD) and limit of quantification (LOQ). Such validated methods are crucial for ensuring the reliability of research data involving this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed model of the electron density, from which the atomic positions can be determined. The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. While a crystal structure for this compound is not publicly available, research on related compounds confirms that this technique is used for unambiguous structural confirmation in this class of molecules.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Formic acid
Phosphoric acid
Acetonitrile

Crystal Structure Determination and Conformational Studies

Detailed experimental data from single-crystal X-ray diffraction, which would provide parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, has not been reported in the accessible scientific literature. Consequently, a discussion of its specific solid-state conformation, including torsion angles and bond lengths determined via crystallographic methods, cannot be provided.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and hydrogen bonding networks present in the solid state of this compound is not feasible. Such an analysis would typically identify and geometrically characterize non-covalent interactions, such as classical hydrogen bonds (e.g., O-H···O, N-H···O) and other weaker interactions that govern the crystal packing. No such empirical data has been published for this compound.

Future Research Directions and Scholarly Perspectives on 4 Hydroxy N Methoxybenzamide

Rational Design of Novel Therapeutic Candidates Based on the Benzamide (B126) Scaffold

The benzamide structure is a privileged scaffold in drug discovery, serving as a foundational building block for a multitude of therapeutic agents. Its utility stems from its stable amide bond and the ease with which its aromatic ring can be substituted, allowing for detailed structure-activity relationship (SAR) analysis. Rational drug design, a cornerstone of modern medicinal chemistry, involves the iterative modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For 4-hydroxy-N-methoxybenzamide, this approach offers a clear path toward developing novel therapeutic candidates.

Future research can draw inspiration from successful modifications of other benzamide derivatives. For instance, a rational approach was used to modify the antiandrogen drug bicalutamide (B1683754), leading to a new series of phenylsulfonyl-benzamide derivatives with significantly improved antiproliferative activity against human prostate cancer cell lines. Similarly, novel benzamide-based structures have been designed as potent histone deacetylase (HDAC) inhibitors by strategically modifying the length of the molecule and altering substitutions on the terminal benzene (B151609) rings.

Applying these principles to this compound, researchers could systematically explore modifications at several key positions:

The Hydroxyl Group (C4): This group can be esterified, etherified, or replaced with other functional groups to modulate solubility, hydrogen bonding capacity, and target interaction.

The Aromatic Ring: Introduction of additional substituents (e.g., halogens, alkyl groups) could influence electronic properties and steric interactions within a target's binding pocket.

The N-methoxy Group: Modification of this moiety could alter the compound's metabolic stability and binding orientation.

This strategy of deconstruction-reconstruction, analyzing key fragments from existing successful drugs and incorporating them into new scaffolds, has been effectively used to design benzamide derivatives as glucokinase activators. A similar fragment-based design approach, leveraging the this compound core, could yield novel candidates for a variety of disease targets.

Table 1: Examples of Rationally Designed Benzamide Derivatives and Their Therapeutic Targets

Derivative Class Therapeutic Target(s) Disease Area Key Design Strategy
Phenylsulfonyl-benzamides Androgen Receptor Prostate Cancer Modification of the bicalutamide structure.
Isoxazole-containing benzamides FtsZ Protein Bacterial Infections Structure-based optimization targeting a key cell division protein.
Benzamide-hydroxypyridinone hybrids MAO-B, Iron Chelation Alzheimer's Disease Merging pharmacophores from different lead compounds.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is critical for its optimization and development. For this compound and its future derivatives, elucidating their mechanism of action will be a key research focus. This involves identifying specific molecular targets—such as enzymes, receptors, or transporters—and characterizing the precise nature of the interaction.

Various benzamide compounds have been shown to inhibit the efflux activity of the ABCG2 transporter, a protein implicated in multidrug resistance in cancer. Future studies could investigate whether this compound or its analogs can modulate such transporters, potentially restoring the efficacy of chemotherapeutic drugs.

Molecular modeling and dynamic simulations are powerful tools for mechanistic insight. For example, simulations have revealed that certain benzamide derivatives may inhibit acetylcholinesterase (AChE) not by blocking the active site directly, but by increasing the enzyme's stiffness and reducing its flexibility, thereby impeding its function. Such computational studies could predict how this compound might interact with potential targets, guiding further experimental validation. In vitro and in vivo assays, such as enzymatic activity assays and cell-based studies, would then be essential to confirm these computationally-derived hypotheses.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. This has led to the rise of polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. The benzamide scaffold is exceptionally well-suited for the development of such multi-target-directed ligands (MTDLs).

The future development of this compound could strategically embrace a multi-targeting approach. A prominent example is in the field of Alzheimer's disease, where researchers have designed benzamide derivatives that dually inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. Another innovative strategy involves creating hybrid molecules by merging different pharmacophores. Novel benzamide-hydroxypyridinone hybrids have been developed that combine potent monoamine oxidase B (MAO-B) inhibition with excellent iron-chelating properties, addressing both neuroinflammation and oxidative stress.

By applying these concepts, this compound could serve as a starting point for designing MTDLs. For instance, by incorporating functional groups known to interact with specific targets, a single molecule could be engineered to have, for example, both anti-inflammatory and antioxidant properties. This approach holds the promise of yielding more effective therapies for complex diseases by intervening at multiple points in the disease network.

Advanced Computational Methodologies in Drug Discovery and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical sciences, significantly accelerating the discovery and optimization of new drugs while reducing costs. These computational methods will be pivotal in unlocking the therapeutic potential of this compound. CADD approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be employed. Docking simulations could predict the binding pose and affinity of this compound within the active site of various enzymes or receptors. This information is invaluable for rationally designing derivatives with improved binding interactions.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key chemical features required for a desired biological activity, based on a set of known active molecules.

Beyond initial design, computational methods are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can estimate parameters like blood-brain barrier (BBB) penetration, which is critical for developing drugs targeting the central nervous system. Furthermore, advanced techniques like molecular dynamics simulations and free energy perturbation can provide deeper insights into target flexibility and the thermodynamics of ligand binding. The integration of artificial intelligence and machine learning is further revolutionizing the field, enabling the de novo generation of molecules with desired properties. The application of this comprehensive computational toolkit will be essential for the efficient and effective development of therapeutic agents derived from the this compound scaffold.

Table 2: Application of Computational Methods in Benzamide Drug Discovery

Computational Method Application Example from Benzamide Research
Molecular Docking Predict binding mode and affinity of a ligand to a target protein. Used to elucidate the potential mechanism of action of AChE and BACE1 inhibitors.
Molecular Dynamics Simulate the movement of atoms and molecules to assess stability and flexibility. Showed that new ligands reduced the flexibility of the AChE enzyme, suggesting an inhibition mechanism.
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity. Employed in the design of multi-targeting agents for Alzheimer's disease.
ADMET Prediction In silico estimation of pharmacokinetic and toxicity properties. Used to predict the potential of benzamide-hydroxypyridinone hybrids to penetrate the blood-brain barrier.

| QSAR | Relate chemical structure to biological activity quantitatively. | Used to identify potential inhibitors for various targets based on structural descriptors. |


Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR : Detect amide C=O stretching (~1650 cm⁻¹) and O-H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.26 for C₁₄H₁₃NO₃) .
  • X-ray crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .

What strategies are effective in studying the reaction mechanisms of this compound under varying pH conditions?

Q. Advanced

  • Kinetic profiling : Monitor hydrolysis rates (amide bond cleavage) in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Under acidic conditions (6M HCl, reflux), the compound hydrolyzes to 2-methoxybenzoic acid and 4-aminophenol (90% yield) .
  • pH-dependent fluorescence : Use spectrofluorometry to track changes in electronic transitions (e.g., emission shifts at pH 4–10) .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict protonation states and transition states during hydrolysis .

How can the solubility of this compound be enhanced for in vitro studies?

Q. Basic

  • Salt formation : Convert to hydrochloride salts via reaction with HCl gas in diethyl ether, improving aqueous solubility .
  • Co-solvents : Use DMSO:water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes.
  • Micellar systems : Incorporate nonionic surfactants (e.g., Tween-80) in buffer solutions .

What experimental designs are suitable for evaluating the antioxidant potential of this compound?

Q. Advanced

  • DPPH/ABTS assays : Quantify radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS) with IC₅₀ calculations. Compare to ascorbic acid controls .
  • Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials, correlating with electron-donating capacity of phenolic -OH groups .
  • Cellular ROS assays : Use dichlorofluorescein diacetate (DCFDA) in H₂O₂-stressed cell models (e.g., RAW 264.7 macrophages) .

How can researchers differentiate between regioisomers in this compound derivatives?

Q. Advanced

  • NOESY NMR : Detect spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns .
  • Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers .
  • Synthetic controls : Prepare and characterize reference regioisomers (e.g., 2-methoxy vs. 3-methoxy analogs) for spectral comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.